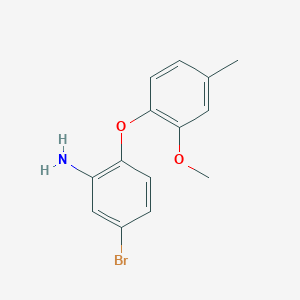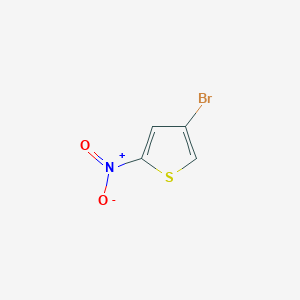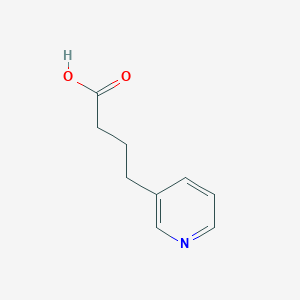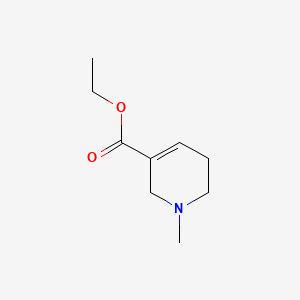
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative with a bromo-substituted pyrazole ring. This class of compounds is of significant interest due to their potential biological activities, including enzyme inhibition and anticancer properties. The papers provided discuss various benzenesulfonamide derivatives with different substitutions, which may offer insights into the structure-activity relationships of these compounds.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the pyrazole ring followed by its functionalization. For instance, the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides involves starting materials such as substituted benzaldehydes and hydrazinobenzenesulfonamide . Another approach is the silver-catalyzed regioselective synthesis from ynamides and pyrazoles, forming a new C-N bond . These methods highlight the versatility in synthesizing benzenesulfonamide derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a pyrazole ring attached to a benzenesulfonamide moiety. The planarity of the pyrazole and benzenesulfonamide rings can vary, influencing the overall molecular conformation . Intramolecular hydrogen bonding and other non-covalent interactions can stabilize certain conformations, which may affect the biological activity of these compounds.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including condensation with aldehydes or hydrazides to form new compounds with potential biological activities . The reactivity of the sulfonamide group and the substituents on the pyrazole ring can lead to the formation of complexes with metals, which can be characterized by different physical techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen, impacting the solubility and ionization of these compounds. The molecular modeling and docking studies suggest that these compounds obey drug-likeness properties and can interact with biological targets such as enzymes . The thermal properties and decomposition kinetics of metal complexes derived from these sulfonamides have also been investigated, providing insights into their stability .
Safety And Hazards
Zukünftige Richtungen
Despite its importance, there are no effective, safe, and proper treatments for leishmaniasis due to strain resistance and/or drug side-effects . Therefore, the synthesis, molecular modeling, cytotoxicity, and the antileishmanial profile of a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides are being studied .
Eigenschaften
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHYMFNRNCUDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649977 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide | |
CAS RN |
957034-91-2 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














